molecular formula C22H16O5 B13125626 1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione CAS No. 63776-13-6

1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione

Cat. No.: B13125626
CAS No.: 63776-13-6
M. Wt: 360.4 g/mol
InChI Key: FIYJKWNXTVLBNG-UHFFFAOYSA-N
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Description

1,4-Dihydroxy-2-(2-methoxybenzyl)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by its two hydroxyl groups at positions 1 and 4, a methoxybenzyl group at position 2, and a quinone structure at positions 9 and 10.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dihydroxy-2-(2-methoxybenzyl)anthracene-9,10-dione can be synthesized through various methods, including:

    Oxidation of Anthracene Derivatives: Starting with anthracene derivatives, oxidation can be carried out using reagents such as potassium permanganate or chromium trioxide to introduce the quinone functionality.

    Friedel-Crafts Alkylation: The methoxybenzyl group can be introduced via Friedel-Crafts alkylation using methoxybenzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Hydroxylation: The hydroxyl groups can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of 1,4-Dihydroxy-2-(2-methoxybenzyl)anthracene-9,10-dione typically involves large-scale oxidation and alkylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroxy-2-(2-methoxybenzyl)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: The hydroxyl and methoxybenzyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for introducing halogens.

Major Products

    Oxidation: Formation of more oxidized quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of halogenated or other substituted anthraquinone derivatives.

Scientific Research Applications

1,4-Dihydroxy-2-(2-methoxybenzyl)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting cancer cells.

    Industry: Utilized in the production of dyes, pigments, and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dihydroxy-2-(2-methoxybenzyl)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also inhibits topoisomerase II, an enzyme crucial for DNA replication, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydroxyanthraquinone: Lacks the methoxybenzyl group but shares the quinone and hydroxyl functionalities.

    2-Methoxyanthraquinone: Contains the methoxy group but lacks the hydroxyl groups.

    Mitoxantrone: A synthetic anthraquinone derivative used as an anticancer agent, known for its ability to intercalate into DNA and inhibit topoisomerase II.

Uniqueness

1,4-Dihydroxy-2-(2-methoxybenzyl)anthracene-9,10-dione is unique due to the presence of both hydroxyl and methoxybenzyl groups, which contribute to its distinct chemical reactivity and potential biological activities. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a promising candidate for further research in anticancer drug development.

Properties

CAS No.

63776-13-6

Molecular Formula

C22H16O5

Molecular Weight

360.4 g/mol

IUPAC Name

1,4-dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione

InChI

InChI=1S/C22H16O5/c1-27-17-9-5-2-6-12(17)10-13-11-16(23)18-19(20(13)24)22(26)15-8-4-3-7-14(15)21(18)25/h2-9,11,23-24H,10H2,1H3

InChI Key

FIYJKWNXTVLBNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=CC(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O

Origin of Product

United States

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